![molecular formula C48H58O8 B15167638 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] CAS No. 346694-58-4](/img/structure/B15167638.png)
1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenedimethanetriyl core connected to four 3,5-bis(methoxymethyl)benzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Core: The central 1,4-phenylenedimethanetriyl core is synthesized through a series of reactions starting from benzene derivatives. This often involves Friedel-Crafts alkylation to introduce methylene groups.
Attachment of Benzene Groups: The 3,5-bis(methoxymethyl)benzene groups are then attached to the central core through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroxymethyl compounds.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, while the benzene rings provide aromatic stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another related compound with a biphenyl core and tetrazin-1-ium groups.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is unique due to its specific combination of a 1,4-phenylenedimethanetriyl core and four 3,5-bis(methoxymethyl)benzene groups. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
346694-58-4 |
|---|---|
Molekularformel |
C48H58O8 |
Molekulargewicht |
763.0 g/mol |
IUPAC-Name |
1-[[4-[bis[3,5-bis(methoxymethyl)phenyl]methyl]phenyl]-[3,5-bis(methoxymethyl)phenyl]methyl]-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C48H58O8/c1-49-25-33-13-34(26-50-2)18-43(17-33)47(44-19-35(27-51-3)14-36(20-44)28-52-4)41-9-11-42(12-10-41)48(45-21-37(29-53-5)15-38(22-45)30-54-6)46-23-39(31-55-7)16-40(24-46)32-56-8/h9-24,47-48H,25-32H2,1-8H3 |
InChI-Schlüssel |
XLBOUWSJRPWVOW-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC(=C1)C(C2=CC=C(C=C2)C(C3=CC(=CC(=C3)COC)COC)C4=CC(=CC(=C4)COC)COC)C5=CC(=CC(=C5)COC)COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
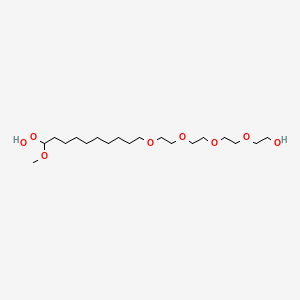
sulfanium bromide](/img/structure/B15167593.png)
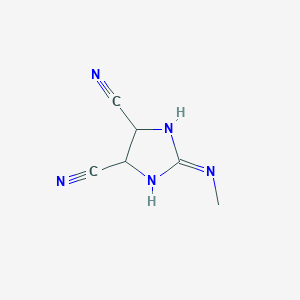
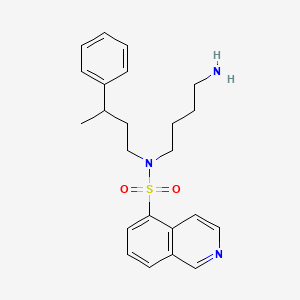
![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)
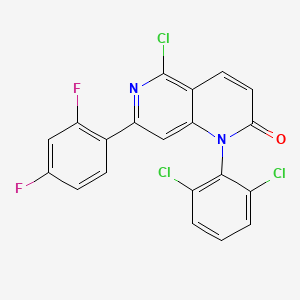
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)
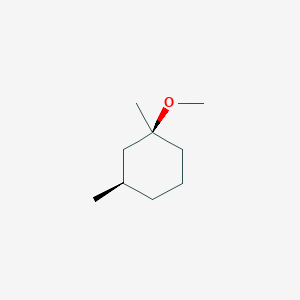
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
